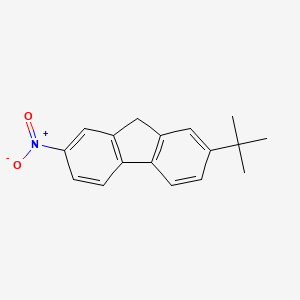

7-Tertbutyl-2-nitrofluorene

Description

Contextualization within Fluorene (B118485) and Nitrofluorene Chemistry Research

Fluorene and its derivatives have long captured the attention of chemists due to their unique aromatic structure and versatile applications, particularly in materials science and medicinal chemistry. The introduction of a nitro group (NO₂) to the fluorene framework, creating nitrofluorenes, further expands the chemical possibilities. 2-Nitrofluorene (B1194847), a well-studied compound, is recognized for its mutagenic properties and has served as a benchmark in toxicological studies. iarc.frnih.gov The presence of the nitro group, an electron-withdrawing moiety, significantly influences the electronic characteristics of the fluorene system. researchgate.net Research on nitrofluorenes often involves their synthesis, investigation of their biological activities, and their potential as intermediates in the preparation of other functionalized fluorene derivatives. researchgate.netpsu.edu

Significance of the Tertiary Butyl Group in Fluorene Frameworks for Chemical Research

The incorporation of a tertiary butyl group (tert-butyl) onto an aromatic scaffold like fluorene introduces significant steric and electronic effects. rsc.org Sterically, the bulky nature of the tert-butyl group can hinder intermolecular interactions, such as π-π stacking, which can enhance the solubility of the compound in organic solvents and improve its thermal stability. acs.org This steric hindrance can also direct the course of chemical reactions by blocking certain positions on the fluorene ring, thereby allowing for selective functionalization at other sites. oup.com This "positional protective group" strategy is a valuable tool in organic synthesis. oup.com Electronically, the tert-butyl group is weakly electron-donating, which can subtly modulate the electronic properties of the fluorene system. In the context of materials science, the introduction of tert-butyl groups has been shown to improve the performance and stability of organic field-effect transistors. rsc.org

Overview of Key Research Areas and Methodological Approaches

Research on 7-Tertbutyl-2-nitrofluorene and related compounds primarily falls into several key areas:

Synthesis and Characterization: A significant portion of research is dedicated to the development of synthetic routes to access substituted fluorenes. oup.comosu.edu These methods often involve electrophilic substitution reactions, where the careful control of reaction conditions is crucial. oup.com Characterization of the synthesized compounds relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry, as well as elemental analysis to confirm the molecular structure. oup.comrsc.org

Mutagenicity and Toxicology: The biological activity of nitroaromatic compounds is a major area of investigation. The Ames test, using Salmonella typhimurium tester strains, is a common method to assess the mutagenic potential of compounds like this compound. sci-hub.seresearchgate.net Studies in this area have explored how the presence and position of substituents, such as the tert-butyl group, can modulate the mutagenic activity of the parent nitrofluorene. researchgate.netsci-hub.se

Materials Science: The unique photophysical and electronic properties of fluorene derivatives make them attractive for applications in organic electronics, such as organic light-emitting diodes (OLEDs). Research in this field investigates how the introduction of bulky groups like the tert-butyl group can influence properties like aggregation-induced emission and charge mobility. acs.org

| Research Area | Key Methodologies |

| Synthesis | Electrophilic Aromatic Substitution, Multi-step Synthesis |

| Characterization | NMR Spectroscopy, Mass Spectrometry, Elemental Analysis |

| Toxicology | Ames Test (Mutagenicity Assay) |

| Materials Science | UV-Vis and Fluorescence Spectroscopy |

Structure

3D Structure

Properties

CAS No. |

60758-15-8 |

|---|---|

Molecular Formula |

C17H17NO2 |

Molecular Weight |

267.32 g/mol |

IUPAC Name |

2-tert-butyl-7-nitro-9H-fluorene |

InChI |

InChI=1S/C17H17NO2/c1-17(2,3)13-4-6-15-11(9-13)8-12-10-14(18(19)20)5-7-16(12)15/h4-7,9-10H,8H2,1-3H3 |

InChI Key |

OSZHBGVTHZKKPR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 7 Tertbutyl 2 Nitrofluorene

Strategic Approaches for the Synthesis of 7-Tertbutyl-2-nitrofluorene and Related Fluorene (B118485) Derivatives

The synthesis of asymmetrically disubstituted fluorenes like this compound requires careful strategic planning to control the position of each functional group. The chosen pathway often depends on the availability of starting materials and the desired purity of the final product, as direct functionalization can lead to mixtures of isomers.

The most direct route to this compound involves the electrophilic nitration of a 2-tert-butylfluorene or 7-tert-butylfluorene precursor. The fluorene nucleus is inherently activated towards electrophilic substitution at the C-2 and C-7 positions due to the electronic nature of the biphenyl (B1667301) system. The presence of a tert-butyl group further influences the regiochemical outcome.

When 7-tert-butylfluorene is used as the precursor, the tert-butyl group, being an activating ortho-, para-director, strongly favors substitution at the C-2 position (para to the tert-butyl group). This electronic preference, combined with the inherent reactivity of the C-2 position, makes it the principal site for nitration. Classical nitrating agents, such as a mixture of nitric acid and sulfuric acid, or nitric acid in acetic anhydride, are commonly employed. The reaction conditions must be carefully controlled to prevent dinitration or oxidation of the fluorene ring.

The table below summarizes typical conditions and outcomes for the nitration of substituted fluorenes, highlighting the regioselectivity achieved.

| Precursor Compound | Nitrating Agent/Conditions | Major Product(s) | Key Observation |

|---|---|---|---|

| Fluorene | HNO₃ / H₂SO₄, 0-10 °C | 2-Nitrofluorene (B1194847), 2,7-Dinitrofluorene (B108060) | Nitration occurs preferentially at the C-2 and C-7 positions. Over-reaction is common. |

| 7-Tert-butylfluorene | HNO₃ / Acetic Anhydride | This compound | High regioselectivity for the C-2 position due to the para-directing effect of the C-7 tert-butyl group. |

| 2-Tert-butylfluorene | Cu(NO₃)₂ / Acetic Anhydride | 2-Tert-butyl-7-nitrofluorene | The C-7 position is targeted, demonstrating the symmetrical electronic equivalence of the 2 and 7 positions. |

| 2-Nitrofluorene | t-BuCl / AlCl₃ | Mixture of isomers | Friedel-Crafts alkylation is complicated by the deactivating nitro group, often leading to poor yields and selectivity. |

Achieving specific substitution patterns on the fluorene core often requires multi-step synthetic sequences rather than direct, sequential electrophilic substitutions. For this compound, an alternative to direct nitration of 7-tert-butylfluorene involves a functional group interconversion strategy.

One such strategy could involve:

Protection/Blocking: Introduction of a temporary blocking group at a reactive site to direct a subsequent reaction elsewhere.

Directed Ortho-Metalation (DoM): Using a directing group (e.g., amide) to facilitate lithiation at an adjacent position, followed by quenching with an electrophile.

Cross-Coupling Reactions: Building the fluorene core from pre-functionalized benzene (B151609) rings using methods like the Suzuki or Ullmann coupling, which offers absolute control over substituent placement.

However, for the specific target of this compound, the most efficient and widely cited regioselective strategy remains the nitration of a mono-tert-butylated fluorene precursor, capitalizing on the inherent directing effects of the substituents and the fluorene ring system.

The synthesis of the key intermediate, 7-tert-butylfluorene (or its 2-isomer), is a critical first step. This is typically achieved via a Friedel-Crafts alkylation of fluorene. The reaction involves treating fluorene with a tert-butylating agent, such as tert-butyl chloride or isobutylene, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).

The reaction generally produces a mixture of 2-tert-butylfluorene and 4-tert-butylfluorene, with the 2-isomer being the thermodynamically more stable and often major product. The 2- and 7-positions are electronically similar, so if the reaction is run under conditions that allow for equilibration, the 2-substituted product is favored. Separation of the isomers is typically accomplished by chromatography or recrystallization to yield the pure 2-tert-butylfluorene precursor for subsequent nitration.

Influence of Steric and Electronic Effects of the Tert-butyl Group on Synthesis Pathways

The tert-butyl group profoundly influences the reactivity and regioselectivity of synthetic transformations on the fluorene ring through a combination of steric and electronic effects.

Electronic Effects: The tert-butyl group is electron-donating through induction and hyperconjugation. When attached at the C-7 position, it activates the entire aromatic ring, particularly the ortho (C-6, C-8) and para (C-2) positions, towards electrophilic attack. This electronic activation complements the natural predisposition of the fluorene system for substitution at the C-2 position, making the nitration of 7-tert-butylfluorene a highly selective process.

Steric Effects: The significant steric bulk of the tert-butyl group physically hinders the approach of reagents to its adjacent ortho positions (C-6 and C-8). This steric hindrance effectively channels electrophiles, like the nitronium ion (NO₂⁺), to the electronically activated and sterically unencumbered C-2 position. This synergy between electronic activation and steric blocking is the primary reason for the high regioselectivity observed in the synthesis of this compound from its corresponding precursor.

Derivatization of this compound for Advanced Research Applications

This compound is rarely the final product; rather, it is a versatile intermediate for creating more complex, functional molecules. Its primary value lies in the chemical handles it possesses: the nitro group, which can be readily transformed, and the tert-butyl group, which imparts valuable physical properties.

The most common and synthetically useful derivatization of this compound is the reduction of the nitro group to an amine. This transformation converts the electron-withdrawing nitro group into a strongly electron-donating and nucleophilic amino group, fundamentally altering the electronic properties of the fluorene core. The resulting compound, 7-tert-butylfluoren-2-amine , is a critical building block for a variety of advanced materials.

Standard reduction methods include:

Catalytic hydrogenation (H₂ gas over a palladium-on-carbon catalyst).

Metal-acid reduction (e.g., tin or iron in hydrochloric acid).

Reduction with sodium dithionite (B78146) (Na₂S₂O₄).

Once formed, 7-tert-butylfluoren-2-amine can be used in:

Polymer Synthesis: It can serve as a monomer in the synthesis of polyfluorenes, which are widely investigated for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The tert-butyl group enhances the solubility of these polymers in organic solvents and helps prevent intermolecular aggregation (π-stacking), which can quench fluorescence and degrade device performance.

Synthesis of Dyes and Probes: The amino group can be diazotized and coupled to form azo dyes or further functionalized to create fluorescent probes for biological imaging or chemical sensing.

The table below outlines key derivatization reactions starting from this compound.

| Starting Compound | Reaction Type | Reagents | Product | Application Area |

|---|---|---|---|---|

| This compound | Nitro Reduction | H₂, Pd/C Catalyst | 7-Tert-butylfluoren-2-amine | Monomer for polyfluorenes, intermediate for dyes. |

| 7-Tert-butylfluoren-2-amine | Bromination | N-Bromosuccinimide (NBS) | 2-Amino-7-tert-butyl-9,9-dibromofluorene | Intermediate for cross-coupling reactions (e.g., Suzuki coupling). |

| 7-Tert-butylfluoren-2-amine | Polymerization | With dibromo-aromatic co-monomers | Substituted Polyfluorene Copolymers | Organic electronics (OLEDs, OPVs). |

Exploration of Reaction Yields and Purity in Complex Syntheses

The synthesis of 7-tert-butyl-2-nitrofluorene is a multi-step process that requires careful optimization of reaction conditions to achieve high yields and purity. The complexity of the synthesis arises from the need to introduce two different substituents, a tert-butyl group and a nitro group, at specific positions on the fluorene backbone. The exploration of reaction yields and purity in these complex syntheses involves a detailed investigation of the synthetic methodologies, purification techniques, and analytical methods used to characterize the final product.

The exploration of reaction yields and purity in the synthesis of 7-tert-butyl-2-nitrofluorene typically involves the following steps:

Optimization of Reaction Conditions: This includes the systematic variation of reaction parameters such as temperature, reaction time, solvent, and catalyst to maximize the yield of the desired product while minimizing the formation of byproducts. For instance, in the nitration of substituted fluorenes, careful temperature control is essential to prevent the formation of dinitro derivatives and other side products. osu.edu

Purification of the Crude Product: After the reaction is complete, the crude product is typically a mixture of the desired compound, unreacted starting materials, and various byproducts. Purification is therefore a critical step to obtain 7-tert-butyl-2-nitrofluorene in high purity. Common purification techniques include column chromatography, recrystallization, and preparative high-performance liquid chromatography (HPLC). osu.edursc.orggoogle.com

Characterization and Purity Analysis: The identity and purity of the synthesized 7-tert-butyl-2-nitrofluorene are confirmed using various analytical techniques. These include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis to confirm the chemical structure, and HPLC to determine the purity of the final product. osu.edugoogle.comgoogle.com

Detailed Research Findings

Research into the synthesis of related substituted fluorenes provides valuable insights into the challenges and strategies for optimizing the yield and purity of 7-tert-butyl-2-nitrofluorene. For example, studies on the synthesis of 9-alkyl-2,7-dinitrofluorenes have shown that the nitration of 9-alkylfluorenes can be a complex reaction, leading to the formation of multiple dinitro isomers. osu.edu The separation of these isomers often requires careful column chromatography and recrystallization. osu.edu

Similarly, the synthesis of 9,9-di-n-butyl-2-nitrofluorene from 2-nitrofluorene involves the alkylation of the acidic C9-protons. google.com This reaction can also lead to the formation of mono- and di-alkylated products, which need to be separated to obtain the desired compound in high purity. The purification is typically achieved by silica (B1680970) gel column chromatography. google.com

Based on these findings, a plausible synthetic route for 7-tert-butyl-2-nitrofluorene could involve the Friedel-Crafts tert-butylation of 2-nitrofluorene or the nitration of 2-tert-butylfluorene. Both routes would likely require careful optimization of the reaction conditions to achieve the desired regioselectivity and to minimize the formation of isomeric byproducts. Subsequent purification by column chromatography and/or recrystallization would be essential to obtain the final product in high purity.

The following interactive data table summarizes representative yields and purities that could be expected in the synthesis of substituted nitrofluorenes, based on data from analogous reactions reported in the literature.

| Step | Reaction | Reagents and Conditions | Representative Yield (%) | Purification Method | Purity (%) |

| 1 | Alkylation | 2-Nitrofluorene, n-bromobutane, KOH, KI, DMSO, 15°C | 79.5 | Silica gel column chromatography | >98 |

| 2 | Nitration | 9-Alkylfluorene, fuming nitric acid, acetic acid, 0°C | Variable | Recrystallization | >99 |

| 3 | Reduction | 2,7-Dinitro-9-alkylfluorene, ethanolic hydrazine, Pd/C catalyst | High | - | - |

| 4 | Acetylation | 2,7-Diamino-9-alkylfluorene, acetic anhydride, sodium acetate | 75 | Recrystallization | High |

This table presents representative data compiled from syntheses of analogous compounds and should be considered illustrative for the synthesis of 7-tert-butyl-2-nitrofluorene. osu.edugoogle.com

Reaction Mechanisms and Chemical Transformations of 7 Tertbutyl 2 Nitrofluorene

Photophysical and Photochemical Transformation Mechanisms

Nitro-polycyclic aromatic hydrocarbons are known for their distinct nonradiative excited-state dynamics. Generally, these compounds exhibit negligible fluorescence quantum yields and high triplet quantum yields in solution at room temperature. This efficient population of the triplet state increases the likelihood of chemical reactions, some of which can lead to products with altered toxicological profiles compared to the parent compound.

Excited-State Dynamics and Intersystem Crossing Processes

Upon absorption of light, 7-tert-butyl-2-nitrofluorene is promoted to an electronically excited singlet state (S₁). Theoretical studies on the parent compound, 2-nitrofluorene (B1194847) (2-NF), suggest that upon irradiation to the first bright state (¹ππ*), the molecule can rapidly decay to triplet excited states through efficient intersystem crossing (ISC). rsc.org This process involves a change in the spin multiplicity of the excited electron and is a key pathway for the deactivation of the excited singlet state in many nitroaromatic compounds. The nitro group is known to promote intersystem crossing from a singlet to a triplet state, leading to very weak fluorescence. researchgate.net

For nitroaromatic compounds, the rate of intersystem crossing can be exceptionally fast, sometimes occurring on a sub-picosecond timescale. This is attributed to strong coupling between the singlet and triplet manifolds. researchgate.net The transition is often facilitated by the proximity of singlet and triplet state energy levels. In the case of 2-NF, theoretical calculations indicate that the ¹nπ* dark state can act as a bridge as the molecule relaxes from the initial Franck-Condon region to the S₁ minimum, from where intersystem crossing to the triplet manifold (Tₙ) occurs. rsc.org The presence of the tert-butyl group at the 7-position is not expected to fundamentally alter this core mechanism, although it may subtly influence the energies of the excited states. The bulky alkyl group could potentially induce minor geometric distortions that affect the rate of intersystem crossing.

The following table provides representative photophysical data for related nitroaromatic compounds to illustrate the typical excited-state properties. Specific experimental data for 7-tert-butyl-2-nitrofluorene is not currently available.

| Compound | Triplet Quantum Yield (Φ_T) | Intersystem Crossing Time (τ_ISC) | Reference |

| 2-Nitronaphthalene | 0.93 ± 0.15 | < 200 fs | researchgate.net |

| 1-Nitronaphthalene | 0.64 ± 0.12 | < 200 fs | researchgate.net |

| 2-Methyl-1-nitronaphthalene | 0.33 ± 0.05 | ~200 fs | researchgate.net |

Mechanisms of Photodegradation and Free Radical Formation

Once populated, the triplet state of 7-tert-butyl-2-nitrofluorene can undergo further reactions, leading to photodegradation. A primary photochemical reaction pathway for nitro-PAHs involves the formation of free radicals. Theoretical studies on 2-nitrofluorene predict that from the T₁ state, the molecule can photodegrade into Ar–O• and NO• free radicals. rsc.org This process is thought to proceed through an oxaziridine-type intermediate, with the twisting of the nitro group out of the aromatic plane being a critical structural change. rsc.org

The formation of these radical species initiates a cascade of further reactions. For instance, in the presence of oxygen, the aryl radical can react to form phenols and other oxygenated derivatives. The bulky tert-butyl group may influence the stability and reactivity of these radical intermediates. It is also plausible that the tert-butyl group itself could be a site for radical reactions under certain photochemical conditions, although the nitroaromatic core is the more likely initial site of transformation. The photodegradation of the parent fluorene (B118485) molecule is known to produce 9-fluorenone and 9-hydroxyfluorene as major photoproducts. researchgate.net It is conceivable that analogous oxygenated derivatives of 7-tert-butyl-2-nitrofluorene could be formed.

Influence of Solvent Environment on Photochemical Pathways

Hydrogen bonding interactions between the solvent and the nitro group can also play a crucial role. In protic solvents, these interactions can stabilize the excited states and influence their relaxation dynamics. The choice of solvent can therefore be a determining factor in the distribution of photoproducts. For instance, in the photodegradation of fluorene, the surrounding medium affects the formation of its various oxidation products. researchgate.netnih.gov

Oxidative and Reductive Transformation Pathways

Beyond photochemical reactions, 7-tert-butyl-2-nitrofluorene is susceptible to both oxidative and reductive chemical transformations, which are important pathways for its environmental degradation and potential metabolic activation.

Application of Advanced Oxidation Processes (AOPs) in Degradation Research

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment procedures designed to remove organic pollutants from water and soil. These methods rely on the in-situ generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH). The hydroxyl radical is a powerful, non-selective oxidant that can rapidly degrade a wide range of organic compounds.

The degradation of fluorene and its derivatives by AOPs has been documented. For example, the photo-Fenton process, which generates hydroxyl radicals from the reaction of Fe²⁺ with hydrogen peroxide under UV light, has been shown to be effective in degrading fluorene. researchgate.net The degradation of fluorene by hydroxyl radicals can lead to the formation of 9-fluorenone, 9-fluorenol, and dibenzofuran as initial products, which are then further oxidized. nih.gov Persulfate-based AOPs, which generate the sulfate radical (SO₄•⁻), have also been successfully applied to the degradation of fluorene, with activation by ferrous ions and humic acid showing high efficiency. frontiersin.org

The following table presents a summary of AOPs applied to the degradation of the parent compound, fluorene.

| AOP Method | Key Reactants/Conditions | Major Degradation Products | Reference |

| UV/H₂O₂ | Ultraviolet light, Hydrogen peroxide | 9-fluorenone, 9-fluorenol, Dibenzofuran | nih.gov |

| Photo-Fenton | UV light, Fe²⁺, H₂O₂ | Phenolic compounds, Quinones, Alcohols, Aliphatic acids | researchgate.net |

| Persulfate/Fe(II)/Humic Acid | S₂O₈²⁻, Fe²⁺, Humic Acid | Not specified | frontiersin.org |

Electrochemical Reaction Mechanisms and Reductive Processes

The nitro group of 7-tert-butyl-2-nitrofluorene is readily reducible, and electrochemical methods provide a controlled way to study these reductive processes. The electrochemical reduction of nitroaromatic compounds has been extensively studied. The process typically involves a series of electron and proton transfer steps.

In aprotic media, the reduction often proceeds through the initial formation of a stable nitro radical anion (ArNO₂•⁻). Further reduction can lead to the dianion. In protic media, the reduction is more complex and can lead to a variety of products depending on the pH and the electrode potential. The typical reduction pathway for a nitroaromatic compound can lead to the corresponding nitroso, hydroxylamino, and ultimately the amino derivative.

Cyclic voltammetry studies on substituted nitroimidazoles have shown that the presence of substituents significantly influences the reduction potential of the nitro group and the stability of the resulting nitro radical anion. nih.gov Electron-withdrawing groups generally make the reduction easier (occur at less negative potentials), while electron-donating groups make it more difficult. Therefore, the electron-donating tert-butyl group in 7-tert-butyl-2-nitrofluorene would be expected to make the reduction of the nitro group slightly more difficult compared to unsubstituted 2-nitrofluorene. The stability of the intermediate radical anion will also be influenced by the electronic nature of the substituents.

Mechanistic Investigations of Substituent Effects on Reactivity of 7-Tertbutyl-2-nitrofluorene

The reactivity of the fluorene ring system is significantly influenced by the electronic and steric nature of its substituents. In 7-tert-butyl-2-nitrofluorene, the interplay between the bulky, electron-donating tert-butyl group and the strongly electron-withdrawing nitro group dictates the molecule's chemical behavior, particularly in transformations involving the aromatic rings and the C9 methylene (B1212753) bridge.

The tert-butyl group at the C7 position primarily exerts a steric effect, hindering the approach of reactants to its immediate vicinity. Its electron-donating character, operating through hyperconjugation and inductive effects, would generally be expected to activate the fluorene ring towards electrophilic substitution. However, this activating influence is counteracted by the powerful deactivating effect of the nitro group at the C2 position.

The nitro group is a strong resonance and inductive electron-withdrawing group. This property significantly reduces the electron density of the aromatic system, making electrophilic aromatic substitution reactions more challenging compared to unsubstituted fluorene. The deactivating nature of the nitro group also directs incoming electrophiles to the meta positions relative to its own position.

Furthermore, the presence of the nitro group enhances the acidity of the protons at the C9 position. This increased acidity facilitates reactions that proceed via the formation of a fluorenyl anion, such as Knoevenagel condensation. The electron-withdrawing effect of the nitro group stabilizes the negative charge that develops at the C9 position upon deprotonation.

Environmental Transformation and Degradation Studies of 7 Tertbutyl 2 Nitrofluorene

Abiotic Environmental Transformation Mechanisms

The persistence and transformation of 7-tert-butyl-2-nitrofluorene in the environment, independent of biological activity, are primarily dictated by its interaction with sunlight and its chemical stability in various environmental compartments.

Photolytic Degradation Pathways in Environmental Matrices

The photostability of nitroaromatic compounds is a critical factor in their environmental persistence. Studies on the parent compound, 2-nitrofluorene (B1194847), indicate a notable resistance to photolytic degradation. Research has shown that 2-nitrofluorene exhibits good photostability, suggesting that its breakdown by direct absorption of sunlight is not a rapid process. researchgate.net The efficiency of photodegradation is significantly influenced by the surrounding medium. For instance, the photodegradation rates of various nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) were found to be faster in chlorinated solvents like chloroform (B151607) and dichloromethane (B109758) compared to acetonitrile (B52724) or a mixture of acetonitrile and water. science.gov This suggests that the environmental matrix, whether it be water, soil, or air, will play a crucial role in the rate at which 7-tert-butyl-2-nitrofluorene is broken down by light.

Theoretical studies on 2-nitrofluorene suggest that upon photoexcitation, the molecule can undergo intersystem crossing to a triplet state, which can then either decay back to the ground state or photodegrade into radical species. A key structural change in this process is the twisting of the nitro group out of the aromatic ring plane. nih.gov The presence of a bulky tert-butyl group at the 7-position could potentially influence the electronic properties and steric hindrance of the molecule, thereby affecting its photolytic degradation pathway and rate, though specific studies are lacking.

Chemical Oxidation and Hydrolysis in Environmental Systems

Aromatic nitro compounds are generally known for their resistance to hydrolysis under typical environmental conditions. nih.gov Therefore, it is expected that 7-tert-butyl-2-nitrofluorene would not readily undergo hydrolysis in aquatic systems.

Chemical oxidation, another potential abiotic degradation pathway, may play a more significant role. The oxidation of the parent compound, fluorene (B118485), can lead to the formation of fluorenone. google.com In the environment, this oxidation can be initiated by photochemically generated reactive oxygen species. For polycyclic aromatic hydrocarbons (PAHs), oxidation reactions can generate oxygenated PAHs and quinones. mdpi.com It is plausible that 7-tert-butyl-2-nitrofluorene could undergo similar oxidative transformations, potentially leading to the formation of 7-tert-butyl-2-nitrofluorenone. However, direct experimental evidence for the chemical oxidation of 7-tert-butyl-2-nitrofluorene in environmental systems is not currently available. The presence of the electron-withdrawing nitro group makes the aromatic ring resistant to oxidative degradation. asm.org

Microbial Degradation Processes and Biochemical Mechanisms

The ultimate fate of many organic pollutants in the environment is determined by microbial degradation. Microorganisms have evolved diverse metabolic strategies to break down complex synthetic compounds, including nitroaromatics.

Identification of Microbial Consortia and Isolated Strains for Degradation

While no specific microbial consortia or isolated strains have been reported for the degradation of 7-tert-butyl-2-nitrofluorene, research on related compounds provides valuable insights. The use of microbial consortia is often more effective for degrading complex compounds compared to single strains due to synergistic interactions. mdpi.comdtic.mil Bacteria, in particular, have been shown to degrade nitroaromatic compounds through various metabolic processes. mdpi.com

For instance, anaerobic microbial consortia have been successfully used to degrade nitroaromatic compounds like TNT. dtic.mil Aerobic bacteria have also been identified that can utilize nitroaromatic compounds as sources of carbon, nitrogen, and energy. asm.orgnih.gov Given the structural similarity, it is highly probable that microbial communities capable of degrading 2-nitrofluorene and other nitro-PAHs would also be capable of transforming 7-tert-butyl-2-nitrofluorene, although the efficiency may differ.

Enzymatic Biotransformation Pathways and Intermediates

The initial and most crucial step in the microbial degradation of nitroaromatic compounds is the reduction of the nitro group. nih.govannualreviews.org This reaction is catalyzed by enzymes called nitroreductases, which are found in a wide range of bacteria and some fungi. mdpi.com The reduction proceeds through highly reactive nitroso and hydroxylamino intermediates to form the corresponding aromatic amine. nih.govannualreviews.org

For 2-nitrofluorene, it is known that anaerobic bacteria can reduce it to 2-aminofluorene. nih.goviarc.fr It is therefore highly likely that the enzymatic biotransformation of 7-tert-butyl-2-nitrofluorene would follow a similar pathway, leading to the formation of 7-tert-butyl-2-aminofluorene. The general pathway is depicted below:

Proposed Biotransformation Pathway of 7-Tertbutyl-2-nitrofluorene

| Parent Compound | Intermediate | Final Product (of initial reduction) |

| This compound | 7-Tertbutyl-2-nitrosofluorene -> 7-Tertbutyl-N-fluoren-2-ylhydroxylamine | 7-Tertbutyl-2-aminofluorene |

This table illustrates the proposed initial steps in the microbial degradation of this compound based on known pathways for related compounds.

Following the initial reduction, the resulting 7-tert-butyl-2-aminofluorene could be further degraded through pathways involving ring cleavage, a common strategy for the breakdown of aromatic compounds. However, the specific enzymes and subsequent intermediates for the complete mineralization of this compound have not been elucidated.

Research on Factors Influencing Biodegradation Efficiency

The efficiency of microbial degradation of nitroaromatic compounds is influenced by a multitude of environmental and chemical factors.

Key Factors Influencing Biodegradation:

| Factor | Influence on Biodegradation | Reference |

| Number of Nitro Groups | An increasing number of nitro groups makes the aromatic ring more electron-deficient and resistant to oxidative attack by dioxygenases, but can enhance reductive degradation by nitroreductases. | mdpi.com |

| Ring Substituents | Electron-withdrawing groups enhance the reduction of the nitro group, while electron-donating groups make the ring more susceptible to electrophilic attack. The bulky tert-butyl group on 7-tert-butyl-2-nitrofluorene may sterically hinder enzymatic attack, potentially slowing degradation. | annualreviews.orgsid.irrsc.org |

| Temperature | Microbial activity and enzyme kinetics are temperature-dependent. Optimal temperatures for the degradation of nitroaromatics have been reported in the range of 25-35°C. | dtic.mil |

| pH | The pH of the environment affects microbial growth and enzyme function. An optimal pH of 8 has been noted for the biodegradation of some nitroaromatics. | dtic.mil |

| Oxygen Availability | The initial reduction of the nitro group can occur under both anaerobic and aerobic conditions, catalyzed by different types of nitroreductases. Subsequent ring cleavage is typically an aerobic process. | mdpi.comdtic.mil |

| Nutrient Availability | The presence of co-substrates and essential nutrients like nitrogen can enhance the rate of biodegradation. | dtic.mil |

The presence of the tert-butyl group on the fluorene ring is a significant structural feature. While it has been shown to decrease the mutagenicity of 2-aminofluorene, its impact on biodegradability is not well-documented. sid.ir It is plausible that the steric bulk of the tert-butyl group could hinder the binding of the substrate to the active site of degradative enzymes, thereby reducing the rate of biodegradation. rsc.org

Environmental Transport and Distribution Research

A comprehensive review of available scientific literature indicates a significant lack of specific research on the environmental transport and distribution of 7-tert-butyl-2-nitrofluorene. Data regarding its movement between air, water, and soil, as well as its partitioning behaviors, are not present in current databases and publications. Safety Data Sheets for the closely related compound, 2-nitrofluorene, and its deuterated forms frequently state "No data available" for key environmental fate and transport parameters.

To understand the potential environmental mobility of a compound like 7-tert-butyl-2-nitrofluorene, researchers would typically investigate several key parameters. These include its partitioning coefficients, which predict how a chemical will distribute itself between different environmental compartments.

The soil organic carbon-water (B12546825) partition coefficient (Koc) is a crucial metric. It indicates the tendency of a chemical to adsorb to the organic matter in soil or sediment versus remaining in the water. A high Koc value suggests the compound will be relatively immobile in soil and likely to bind to sediment in aquatic systems, while a low value indicates higher mobility and potential for leaching into groundwater. For the parent compound, 2-nitrofluorene, an estimated log Koc value of 3.83 has been reported, suggesting it will be slightly mobile in soil. However, the addition of a tert-butyl group would be expected to alter this value, likely increasing its tendency to adsorb to organic matter.

Another important factor is the potential for long-range atmospheric transport (LRT) . Chemicals that are persistent in the atmosphere can be carried far from their original source. The potential for LRT is influenced by a compound's reactivity with atmospheric oxidants like hydroxyl radicals (OH), ozone (O3), and nitrate (B79036) radicals (NO3). While data for 7-tert-butyl-2-nitrofluorene is absent, research on parent polycyclic aromatic hydrocarbons (PAHs) and nitro-PAHs indicates that their atmospheric lifetimes and transport potential are highly variable and dependent on their specific chemical structure. Models like CALPUFF are used to assess the long-range transport of pollutants, but require specific input data that is unavailable for this compound.

Studies on related compounds offer some context. For instance, 2-nitrofluorene has been detected as an environmental pollutant in various matrices, including air particles and sewage sludge, indicating it is subject to environmental distribution. However, without specific experimental data for 7-tert-butyl-2-nitrofluorene, its environmental transport and distribution remain uncharacterized.

Due to the absence of specific research, no data tables for the environmental transport and distribution of 7-tert-butyl-2-nitrofluorene can be generated at this time.

Advanced Analytical Methodologies for 7 Tertbutyl 2 Nitrofluorene Research

Chromatographic and Separation Techniques for Isolation and Quantification

The isolation and quantification of 7-tert-butyl-2-nitrofluorene and its related compounds from various matrices rely on advanced chromatographic techniques. These methods are essential for separating the target analyte from complex mixtures, such as environmental samples or reaction products, enabling accurate identification and measurement. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the primary tools employed for this purpose.

High-Performance Liquid Chromatography (HPLC) Applications

High-performance liquid chromatography is a versatile technique for the analysis of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs), including derivatives of 2-nitrofluorene (B1194847). nih.govacs.orgtcichemicals.com For the separation of 2-nitrofluorene, a reverse-phase (RP) HPLC method is often employed. sielc.com This typically involves a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water, with a small amount of acid like phosphoric acid or formic acid for better peak shape and resolution. sielc.com The purity of 2-nitrofluorene can be determined using HPLC, with some commercial sources reporting purities greater than 99.0%. tcichemicals.comtcichemicals.com

A developed ultra-performance liquid chromatography (UPLC) method with fluorescence detection has been used for the sensitive quantification of 2-nitrofluorene, among other nitro-PAHs, in meat products. acs.org This method involves a pre-column reduction of the non-fluorescent nitro-PAHs to their highly fluorescent amino derivatives. acs.org For the analysis of DNA adducts of 2-nitrofluorene, a specialized HPLC method with online ³²P detection has been developed, allowing for the direct injection of the post-labeling mixture. nih.gov The use of a high salt concentration in the eluent significantly reduces background noise and improves the separation of DNA adducts. nih.gov

While specific HPLC methods for 7-tert-butyl-2-nitrofluorene are not extensively documented, the established methods for 2-nitrofluorene provide a strong foundation. The presence of the tert-butyl group would likely increase the retention time on a reverse-phase column compared to the parent compound. Method optimization would involve adjusting the mobile phase composition to achieve adequate separation.

Table 1: Illustrative HPLC Parameters for Nitrofluorene Analysis

| Parameter | Setting |

|---|---|

| Column | C18 (Reverse-Phase) |

| Mobile Phase | Acetonitrile/Water with Phosphoric or Formic Acid |

| Detection | UV, Fluorescence (after reduction), or Mass Spectrometry |

| Application | Purity assessment, quantification in complex matrices, analysis of metabolites and DNA adducts. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile organic compounds, including nitro-PAHs like 2-nitrofluorene. rsc.orgufz.demdpi.com This method has been instrumental in identifying 2-nitrofluorene in diesel exhaust particulates. The analysis is typically performed using a capillary column, such as a ZB-5MSplus, with a temperature program to separate compounds based on their boiling points and interactions with the stationary phase. mdpi.com For instance, a common temperature program starts at a lower temperature (e.g., 60°C) and ramps up to a higher temperature (e.g., 300°C). mdpi.com

In the analysis of environmental samples, GC-MS is often used to identify and quantify a range of pollutants. mdpi.com For the specific analysis of nitroarenes, a derivatization step can be employed to improve selectivity. Nitro compounds can be reduced to their corresponding amines and then acylated to form pentafluoropropylamides, which are then analyzed by GC-MS. uw.edu.pl This derivatization allows for explicit identification due to the characteristic mass spectra of the amides. uw.edu.pl

While direct GC-MS analysis of 7-tert-butyl-2-nitrofluorene is feasible, the derivatization approach could also be adapted. The tert-butyl group would influence the retention time and mass spectral fragmentation pattern, which would need to be considered for method development and data interpretation.

Table 2: Example GC-MS Parameters for Nitroaromatic Compound Analysis

| Parameter | Setting |

|---|---|

| GC Column | ZB-5MSplus (30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium |

| Injector Temperature | 330°C |

| Oven Program | 50°C (hold 4 min), then 10°C/min to 300°C (hold 10 min) |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | 40-640 m/z |

Spectroscopic Characterization Techniques for Elucidating Reaction Products and Intermediates

Spectroscopic techniques are indispensable for the structural elucidation of 7-tert-butyl-2-nitrofluorene, its reaction products, and transient intermediates. Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the molecular framework, while mass spectrometry (MS) offers insights into molecular weight and fragmentation patterns. UV-Visible and Surface-Enhanced Raman Spectroscopy (SERS) are particularly useful for studying electronic transitions and mechanistic pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural confirmation of fluorene (B118485) derivatives. For the parent compound, 2-nitrofluorene, both ¹H and ¹³C NMR spectra have been well-characterized. The ¹H NMR spectrum of 2-nitrofluorene in CDCl₃ shows characteristic signals for the aromatic protons and the methylene (B1212753) protons at the C9 position. Similarly, the ¹³C NMR spectrum provides distinct chemical shifts for each carbon atom in the molecule.

NMR is also crucial for characterizing derivatives of nitrofluorene, such as 2,7-dinitrofluorene (B108060) and various substituted fluorenes, providing unambiguous structural evidence. rsc.orgrsc.org

Table 3: Representative ¹H and ¹³C NMR Data for 2-Nitrofluorene

| Nucleus | Chemical Shift (δ, ppm) in CDCl₃ |

|---|---|

| ¹H NMR | 8.42 (s, 1H), 8.31 (d, 1H), 7.89–7.87 (m, 2H), 7.64 (d, 1H), 7.49–7.43 (m, 2H), 4.02 (s, 2H) |

| ¹³C NMR | 148.09, 146.79, 144.81, 143.92, 139.47, 128.87, 127.43, 125.43, 123.14, 121.34, 120.49, 119.88, 36.96 |

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry (MS) is a highly sensitive technique used for the identification and quantification of 2-nitrofluorene and its derivatives. nih.gov It can be coupled with chromatographic methods like GC or LC for enhanced separation and analysis. nih.govacs.org Liquid chromatography-mass spectrometry (LC-MS) has been successfully used to characterize 2-nitrofluorene, its metabolites, and related compounds. nih.gov The technique allows for the determination of the molecular weight of the parent compound and its derivatives, as well as providing structural information through fragmentation patterns. nih.gov

For instance, LC-MS can distinguish between different hydroxylated derivatives of 2-acetylaminofluorene (B57845) by their mass spectra. nih.gov The method is capable of generating acceptable mass spectra from nanogram quantities of a substance. nih.gov GC-MS is also widely used, especially for identifying nitro-PAHs in environmental samples like diesel exhaust. The electron ionization (EI) mass spectrum of 2-nitrofluorene is available in databases like the NIST WebBook. nist.gov

For 7-tert-butyl-2-nitrofluorene, MS would be a key analytical tool. The molecular ion peak would confirm the molecular weight of the compound. The fragmentation pattern would be expected to show characteristic losses, such as the loss of a methyl group from the tert-butyl substituent, providing further structural confirmation.

UV-Visible and Surface-Enhanced Raman Spectroscopy (SERS) in Mechanistic Studies

UV-Visible spectroscopy is used to study the electronic transitions in molecules like nitrofluorene derivatives. The UV-Vis absorption spectrum of 2-nitrofluorene in alcohol shows absorption maxima at 234 nm and 332 nm. nih.gov The position of these absorption bands can be influenced by substituents on the fluorene ring and the solvent polarity. acs.org This solvatochromism is useful for studying the interaction of these molecules with their environment. acs.org

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique that can be used for the detection and identification of nitroaromatic compounds at very low concentrations. acs.orgnih.govoptica.org SERS has been employed for the detection of various nitroaromatic explosives by forming a colored Janowsky complex, which gives a strong and unique SERS response. acs.orgnih.gov The SERS spectra of different nitroaromatic compounds show characteristic peaks for the nitro group, typically in the range of 1300-1340 cm⁻¹. nih.govacs.org

While specific SERS studies on 7-tert-butyl-2-nitrofluorene are not detailed in the search results, the technique holds promise for its trace detection and for studying its interactions and reactions at surfaces. The formation of a Janowsky complex or direct adsorption on a SERS-active substrate, such as silver or gold nanoparticles, could provide a sensitive method for its analysis. nih.govmdpi.com

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 7-Tertbutyl-2-nitrofluorene |

| 2-Nitrofluorene |

| 2,7-Dinitrofluorene |

| 2-Acetylaminofluorene |

| Pentafluoropropylamides |

Development of Selective and Sensitive Detection Methods

The advancement of analytical methodologies for the detection and quantification of this compound is crucial for understanding its environmental presence and biological implications. Research has focused on developing methods that are not only highly sensitive, capable of detecting trace amounts, but also selective, to distinguish it from a complex mixture of related nitroaromatic compounds.

A variety of analytical techniques have been adapted and optimized for nitro-polycyclic aromatic hydrocarbons (nitro-PAHs), a class of compounds to which this compound belongs. These methods often involve a combination of sophisticated separation and detection technologies.

High-performance liquid chromatography (HPLC) is a cornerstone in the analysis of nitro-PAHs. nih.gov Coupled with various detectors, HPLC allows for the effective separation of complex mixtures. For instance, HPLC with fluorescence, chemiluminescence, or electrochemical detectors has been utilized for the separation and detection of nitro-PAHs. researchgate.net More recently, ultra-high performance liquid chromatography (UHPLC) has emerged, offering advantages such as shorter analysis times, superior resolution, and enhanced sensitivity compared to traditional HPLC. nih.gov

Mass spectrometry (MS) plays a pivotal role in the definitive identification and quantification of these compounds. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool, though it can be challenging for compounds with higher molecular weights due to their low volatility. nih.govnih.gov To overcome this, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a preferred method. chromatographyonline.com Atmospheric pressure photoionization (APPI) is an ionization technique used with LC-MS/MS that has been shown to be effective for the analysis of PAHs and nitro-PAHs. nih.gov

Spectroscopic methods also contribute significantly to the characterization of nitrofluorene derivatives. Infrared (IR) and Raman spectroscopy, including surface-enhanced techniques like surface-enhanced infrared absorption (SEIRA) and surface-enhanced Raman scattering (SERS), provide detailed structural information and can be used to understand how these molecules interact with surfaces. osu.edunih.govcsic.es Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool for structural elucidation of these compounds. osu.edursc.orgrsc.org

Bioassay-directed chemical analysis represents another strategic approach. This method uses the mutagenic activity of fractions from a complex mixture to guide the chemical characterization, leading to the identification of specific potent mutagens like nitro-PAHs. researchgate.net

The table below summarizes key analytical parameters from various research findings related to the detection of nitrofluorene compounds, providing an overview of the sensitivity of these methods.

Table 1. Analytical Methods for Nitrofluorene Detection

| Compound | Analytical Method | Detector | Limit of Detection (LOD) | Matrix | Reference |

|---|---|---|---|---|---|

| 2-Nitrofluorene | UHPLC-APPI-MS/MS | MS/MS | 0.02 pg | Standard Solution | nih.gov |

| 2-Nitrofluorene | HPLC | Fluorescence | Not Specified | Environmental | researchgate.net |

It is important to note that while specific detection methods for this compound are not extensively detailed in the public literature, the methodologies developed for closely related compounds like 2-nitrofluorene and 2,7-dinitrofluorene are directly applicable and form the foundation for its analysis. The primary challenge in the analysis of this compound lies in its selective detection in complex environmental and biological samples, where numerous other nitro-PAHs and interfering substances may be present. researchgate.netchromatographyonline.com The continued refinement of chromatographic separation and the specificity of mass spectrometric detection are key to addressing this challenge.

Theoretical and Computational Investigations of 7 Tertbutyl 2 Nitrofluorene

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of 7-tert-butyl-2-nitrofluorene at a molecular level. These studies illuminate the distribution of electrons and the molecule's inherent reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For derivatives of 2-nitrofluorene (B1194847), DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d) or 6-311G(d,p), are utilized to optimize the molecular geometries in both the ground (S₀) and excited states. scielo.brrsc.org Time-dependent DFT (TD-DFT) is then used to calculate the vertical transition energies between these states. scielo.br

For similar nitro-aromatic compounds, the ground state geometry is typically optimized first. researchgate.net Based on this optimized structure, the properties of the excited states are then calculated. researchgate.net These calculations can reveal significant changes in molecular geometry upon excitation, such as the twisting of the nitro group, which can influence the photophysical properties of the molecule. researchgate.netresearchgate.net For instance, in related fluorene (B118485) systems, DFT and TD-DFT calculations have been instrumental in understanding charge transfer characteristics and the impact of substituent groups on the electronic states. researchgate.netnih.gov

Table 1: Computational Methods in the Study of Nitrofluorene Derivatives

| Computational Method | Application | Basis Set Example | Reference |

| Density Functional Theory (DFT) | Ground state geometry optimization | B3LYP/6-31G(d) | rsc.org |

| Time-Dependent DFT (TD-DFT) | Calculation of excited state energies and properties | B3LYP/6-31G(d,p) | nih.gov |

| Hartree-Fock | Alternative method for electronic structure calculation | 6-311+g(3df,2p) | mdpi.com |

| Complete Active Space Self-Consistent Field (CASSCF) | Investigation of photochemical reaction pathways | 6SA-CASSCF | nih.gov |

This table provides examples of computational methods and basis sets that have been applied to study the electronic properties of nitrofluorene derivatives and related compounds.

Molecular orbital (MO) analysis provides a detailed picture of the electron distribution within 7-tert-butyl-2-nitrofluorene. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are directly involved in electronic transitions. In many nitroaromatic systems, the S₀ → S₁ transition is characterized as a π-π* excitation, primarily involving the HOMO to LUMO transition. researchgate.net

The distribution of electron density can be significantly altered upon excitation. For example, in push-pull systems like 2-diethylamino-7-nitrofluorene, a significant intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-accepting nitro group occurs in the excited state. researchgate.net This charge redistribution is a key factor in the solvatochromic behavior of such molecules, where the solvent polarity can stabilize the more polar excited state. nih.gov The charge distribution in the ground and excited states can be quantified through computational models, providing insights into the dipole moments of these states. nih.gov

Modeling of Photophysical and Photochemical Pathways

Computational modeling is crucial for mapping the complex pathways that a molecule can follow after absorbing light. These models help to explain the observed photophysical phenomena and predict the formation of transient chemical species.

Following photoexcitation, 7-tert-butyl-2-nitrofluorene can return to the ground state through various radiative (fluorescence, phosphorescence) and non-radiative pathways. Non-radiative processes include internal conversion (IC) between states of the same spin multiplicity (e.g., S₁ → S₀) and intersystem crossing (ISC) between states of different spin multiplicities (e.g., S₁ → T₁).

For nitroaromatic compounds, ISC can be particularly efficient. researchgate.net Theoretical simulations have shown that for molecules like 2-nitrofluorene, ultrafast ISC can occur, depopulating the first singlet excited state (S₁) in less than a picosecond. researchgate.netresearchgate.net The efficiency of ISC is governed by El-Sayed's rule, which favors transitions between states of different orbital character (e.g., ¹(π,π) → ³(n,π)). researchgate.net Computational studies can identify the specific triplet states involved, such as the T₂ state, which may have a significant n-π* character, facilitating a rapid S₁ → T₂ ISC process. researchgate.net The rotation of the nitro group in the excited state has also been implicated in facilitating internal conversion back to the ground state. researchgate.netnih.gov

The absorption of light can also lead to photochemical reactions, resulting in the degradation of the molecule. Computational methods can predict the likely intermediates and products of these photodegradation pathways. For instance, studies on various nitro-polycyclic aromatic hydrocarbons have shown that the degradation process can follow first or second-order kinetics depending on the solvent. science.gov

While specific studies on 7-tert-butyl-2-nitrofluorene are limited, research on related compounds provides a framework for understanding potential degradation mechanisms. For example, the photochemical reactions of other nitrofluorene derivatives can involve triplet biradical intermediates. github.io Theoretical calculations can help to elucidate the thermodynamic stability of potential intermediates, such as those formed by the addition of radicals, which can predict the most likely sites of reaction. researchgate.net

Computational Prediction of Reaction Intermediates and Transition States

Beyond photochemistry, computational chemistry can predict the intermediates and transition states involved in various chemical reactions of 7-tert-butyl-2-nitrofluorene. Transition state theory, combined with computational methods, can be used to investigate reaction mechanisms and calculate reaction rate constants. researchgate.net

For example, in the context of solvolysis reactions, computational models have been used to characterize the properties of transition states for tert-butyl halides. rsc.org These studies show that the transition states are highly dipolar and can be stabilized by solvents capable of hydrogen bonding. rsc.org Although this applies to a different type of reaction, it demonstrates the power of computational methods to probe the fleeting structures of transition states. In the case of electrophilic reactions of substituted fluorenes, computational models can predict the distribution of positive charge in the resulting onium ions, providing insight into the reactivity of different positions on the fluorene ring system. researchgate.net

Simulation of Environmental Transformation Processes and Pathways

Theoretical and computational chemistry serve as powerful tools for predicting the environmental fate of persistent organic pollutants. While direct simulation studies on the environmental transformation of 7-tert-butyl-2-nitrofluorene are not extensively documented in publicly available literature, significant insights can be drawn from computational investigations of its parent compound, 2-nitrofluorene, and other related nitroaromatic compounds. These studies allow for the construction of plausible transformation pathways and the prediction of potential metabolites that could be formed under various environmental conditions.

Computational models, such as Density Functional Theory (DFT) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, are employed to simulate the reaction energetics and mechanisms of degradation. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models also provide predictions of a compound's behavior based on its molecular structure. mdpi.com These in silico approaches are crucial for assessing the persistence and potential risks of compounds for which extensive experimental data may be lacking. rsc.orgnih.gov

The primary simulated environmental transformation processes for nitroaromatic compounds like 7-tert-butyl-2-nitrofluorene include photodegradation, metabolic transformation by microorganisms, and other chemical degradation pathways. The presence of the tert-butyl group, a bulky alkyl substituent, is predicted to influence the kinetics and potentially the pathways of these transformations compared to the unsubstituted 2-nitrofluorene due to steric and electronic effects. sci-hub.se

Simulated Photodegradation

Theoretical studies on 2-nitrofluorene (2-NF) suggest that photodegradation is a significant environmental transformation pathway. rsc.org Computational simulations indicate that upon absorption of light, the molecule can undergo intersystem crossing to a triplet excited state. rsc.org A critical step in the photodegradation process is the twisting of the nitro group out of the plane of the fluorene ring, which can lead to the cleavage of the C-N bond and the formation of reactive radical species. rsc.org

For 7-tert-butyl-2-nitrofluorene, it is hypothesized that the bulky tert-butyl group at the C7 position could sterically influence the electronic properties and excited-state dynamics, although specific simulation data is not available. The primary predicted phototransformation products would be analogous to those of other nitro-polycyclic aromatic hydrocarbons.

Simulated Biotic Transformations (Metabolism)

Computational studies have extensively modeled the metabolic activation of 2-nitrofluorene by enzymes, which provides a strong basis for predicting the biodegradation pathways of its tert-butyl derivative.

Nitroreduction: The most common metabolic pathway for nitroaromatic compounds is the reduction of the nitro group. nih.govresearchgate.net This can proceed through nitroso and hydroxylamino intermediates to form the corresponding amine. In silico models predict that enzymes such as cytochrome P450 and molybdenum hydroxylases can catalyze this reduction. researchgate.netresearchgate.net The primary metabolite expected from 7-tert-butyl-2-nitrofluorene via this pathway is 7-tert-butyl-2-aminofluorene.

Ring Oxidation and Epoxidation: QM/MM simulations of 2-nitrofluorene metabolism by human cytochrome P450 1A1 have shown that oxidation of the aromatic ring is a viable pathway. researchgate.net These simulations predict the formation of epoxide intermediates, such as 6,7-epoxide-2-nitrofluorene and 7,8-epoxide-2-nitrofluorene, which are then hydrolyzed to form hydroxylated derivatives like 7-hydroxy-2-nitrofluorene. researchgate.net By analogy, simulations for 7-tert-butyl-2-nitrofluorene would likely predict the formation of various hydroxylated and epoxide metabolites, with the position of oxidation being influenced by the directing effects of both the nitro and tert-butyl groups.

The following table summarizes the potential transformation products of 7-tert-butyl-2-nitrofluorene based on simulated pathways for analogous compounds.

| Potential Transformation Product | Simulated Formation Pathway | Relevant Computational Methodologies |

| 7-tert-butyl-2-nitrosofluorene | Intermediate of nitroreduction | DFT, QM/MM |

| N-(7-tert-butylfluoren-2-yl)hydroxylamine | Intermediate of nitroreduction | DFT, QM/MM |

| 7-tert-butyl-2-aminofluorene | Complete reduction of the nitro group | DFT, QM/MM, QSAR |

| Hydroxy-7-tert-butyl-2-nitrofluorenes | Ring oxidation by monooxygenases | QM/MM |

| Epoxide derivatives | Epoxidation by cytochrome P450 enzymes | QM/MM |

Hypothetical Computational Energetics

Computational simulations can provide key data on the thermodynamics and kinetics of transformation reactions, such as activation energy barriers. While specific values for 7-tert-butyl-2-nitrofluorene are not published, the table below presents hypothetical data based on studies of 2-nitrofluorene to illustrate the type of information generated by such simulations. researchgate.net

| Simulated Reaction Step (Hypothetical) | Pathway | Calculated Activation Energy (kcal/mol) |

| Electrophilic addition at C8 | Metabolic Oxidation | 13.0 |

| Epoxidation (C7-C8) | Metabolic Oxidation | 9.0 |

| Nitro group reduction | Biotic Reduction | Not applicable (typically a multi-step process) |

These simulated energy barriers are critical for determining the rate-determining steps and the most feasible transformation pathways under different environmental conditions. For instance, lower activation energies suggest more favorable and faster reactions. researchgate.net

Future Research Directions and Interdisciplinary Perspectives in 7 Tertbutyl 2 Nitrofluorene Studies

Integration of Experimental and Computational Approaches for Comprehensive Understanding

A comprehensive understanding of the structure-property relationships in 7-tert-butyl-2-nitrofluorene necessitates a powerful synergy between experimental measurements and theoretical calculations. This integrated approach has proven invaluable for accurately characterizing related fluorene (B118485) derivatives. researchgate.netchemrxiv.org

Experimental techniques provide essential macroscopic data. For instance, static bomb combustion calorimetry is used to measure the standard molar energies of combustion, from which the molar enthalpies of formation in the crystalline phase are derived. researchgate.net Differential Scanning Calorimetry (DSC) is crucial for determining the temperatures and enthalpies of phase transitions, such as melting. researchgate.netmdpi.comlongdom.org Furthermore, methods like the Knudsen effusion technique are employed to measure vapor pressures, allowing for the accurate determination of standard molar enthalpies and entropies of sublimation. researchgate.net

These experimental findings serve as benchmarks for computational models, which in turn provide deep molecular-level insights. Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to predict molecular structures, bond properties, and electronic characteristics of nitroaromatic compounds. acs.orgdigitallibrary.co.in High-level composite methods like G3 and G4 have been successfully used to calculate the enthalpies of formation for compounds like 2-nitrofluorene (B1194847) and 2-aminofluorene, showing strong agreement with experimental values. researchgate.netcsic.es This combined strategy allows for a robust validation of both theoretical models and experimental data, providing a more complete picture of the compound's thermodynamic stability and behavior. Future studies on 7-tert-butyl-2-nitrofluorene would greatly benefit from this dual approach to fully elucidate the thermodynamic and electronic effects of its specific substitution pattern.

Table 1: Complementary Experimental and Computational Methods for Fluorene Derivative Characterization

| Method Type | Specific Technique | Information Gained | Relevant Compounds Studied |

|---|---|---|---|

| Experimental | Static Bomb Combustion Calorimetry | Molar energy of combustion, molar enthalpy of formation. researchgate.net | 2-nitrofluorene, 2-aminofluorene. researchgate.net |

| Differential Scanning Calorimetry (DSC) | Melting temperature, enthalpy of fusion, phase transitions. mdpi.com | 2-nitrofluorene, 2-aminofluorene, Nitrofuran antibiotics. researchgate.netmdpi.com | |

| Knudsen Effusion Method | Vapor pressure, enthalpies and entropies of sublimation. researchgate.net | 2-nitrofluorene, 2-aminofluorene. researchgate.net | |

| Computational | Density Functional Theory (DFT) | Molecular geometry, electronic structure, reaction pathways. acs.org | Fluorene-based chromophores. acs.org |

Novel Methodologies for Enhanced Chemical Transformation and Environmental Remediation Research

Future research will also focus on novel methods for the chemical transformation of 7-tert-butyl-2-nitrofluorene and the remediation of related environmental contaminants. The fluorene scaffold, activated by the nitro group, is a versatile platform for synthesizing more complex molecules. mdpi.com

In synthetic chemistry, the nitro group can be efficiently reduced to an amine using reagents like stannous chloride, a key step in producing precursors for pharmaceuticals or advanced materials. nih.gov For instance, the resulting 7-tert-butyl-2-aminofluorene could be a building block for novel hepatitis C virus inhibitors or other biologically active compounds. nih.gov Additionally, the presence of electron-withdrawing nitro groups acidifies the protons at the C9 position of the fluorene ring, facilitating base-free Knoevenagel condensation reactions to create push-pull dyes. mdpi.comnih.gov

From an environmental perspective, nitroaromatic compounds are recognized pollutants, and their bioremediation is a critical area of study. researchgate.netslideshare.netresearchgate.net Microbes have evolved diverse strategies to degrade these compounds. mdpi.com Research has identified several key enzymatic pathways for the transformation of nitroaromatics:

Nitroreduction: Anaerobic bacteria and some fungi utilize nitroreductase enzymes to reduce the nitro group to nitroso, hydroxylamino, and ultimately amino groups. nih.govnih.gov

Oxidative Removal: Aerobic bacteria can employ monooxygenase or dioxygenase enzymes to hydroxylate the aromatic ring, leading to the elimination of the nitro group as nitrite. mdpi.comnih.gov

Fungal Degradation: Lignin-degrading fungi such as Phanerochaete chrysosporium have demonstrated the ability to mineralize nitroaromatic compounds like dinitrotoluene. nih.gov

These biological pathways represent promising, cost-effective, and environmentally friendly strategies for remediating sites contaminated with nitrofluorenes and other nitroaromatics. mdpi.comfrontiersin.org Future work could involve isolating or engineering microorganisms specifically for the efficient degradation of 7-tert-butyl-2-nitrofluorene, potentially leveraging the tert-butyl group to influence microbial uptake and transformation.

Table 2: Strategies for Chemical Transformation and Environmental Remediation of Nitrofluorenes

| Strategy | Methodology | Objective | Key Processes/Enzymes |

|---|---|---|---|

| Chemical Synthesis | Catalytic Reduction | Creation of amino-fluorene derivatives for further synthesis. nih.gov | SnCl₂/HCl reduction of NO₂ to NH₂. nih.gov |

| Knoevenagel Condensation | Synthesis of push-pull chromophores and dyes. nih.gov | Reaction at the activated C9 methylene (B1212753) bridge. mdpi.com | |

| Environmental Remediation | Anaerobic Biodegradation | Detoxification and mineralization of pollutants. nih.gov | Complete reduction of nitro groups via nitroreductases. mdpi.comnih.gov |

| Aerobic Biodegradation | Detoxification and mineralization of pollutants. mdpi.com | Elimination of nitro groups via monooxygenases and dioxygenases. mdpi.comnih.gov | |

| Fungal Bioremediation | Degradation and mineralization of complex nitroaromatics. nih.gov | Lignin-degrading enzymes. nih.gov |

Emerging Research Frontiers for Substituted Nitrofluorene Derivatives

The unique electronic properties of substituted nitrofluorenes are driving their exploration in several emerging technological frontiers, particularly in organic electronics and sensor technology. mdpi.com The combination of a strong electron-accepting nitro group with an extended π-conjugated fluorene system makes these molecules highly versatile. nih.gov

One of the most promising areas is in organic photovoltaics (OPVs) . Nitrofluorene derivatives are being explored as tunable electron-withdrawing end-groups for acceptor-donor-acceptor (A-D-A) type non-fullerene acceptors. rsc.orgacs.org Introducing nitro groups deepens the frontier orbital levels (HOMO/LUMO) and red-shifts the absorption, allowing for better tuning of the material's properties to match the solar spectrum and the donor polymer. rsc.orgresearchgate.net

In the field of molecular photonics , nitrofluorenes are essential components in "push-pull" dyes. nih.govresearchgate.net The connection of the nitrofluorene acceptor to a suitable electron donor creates molecules with strong intramolecular charge-transfer (ICT) character, leading to intense absorption bands that can be tuned from the visible to the near-infrared (NIR) region. mdpi.comnih.gov These dyes are candidates for applications in photothermoplastic storage media and nonlinear optics. nih.govvulcanchem.com

Furthermore, substituted amino-nitrofluorenes have been developed as highly sensitive fluorescent probes . psu.eduresearchgate.net These molecules often exhibit solvatochromism, where their fluorescence spectrum shifts depending on the polarity of their environment. psu.eduresearchgate.net This property allows them to be used as probes to study hydrophobic sites in proteins like human serum albumin or to investigate the complex microenvironments of ionic liquids. psu.eduresearchgate.nettudelft.nl

Finally, the electrochemical properties of nitrofluorenes make them interesting for electrocatalysis . Nitrofluorene derivatives trapped within multi-walled carbon nanotubes have been used as precursors for redox mediators in the electrocatalysis of NADH, a crucial coenzyme in biological systems. uchile.cl The nitro group plays a key role by acting as a precursor to the active redox couple and enhancing the π-π stacking interaction with the carbon nanotube surface. uchile.cl

Table 3: Emerging Research Frontiers and Applications for Substituted Nitrofluorene Derivatives

| Research Frontier | Application | Key Property/Function | Example Compound Class |

|---|---|---|---|

| Organic Electronics | Organic Solar Cells (OPVs) | Tunable electron-acceptor for non-fullerene acceptors. rsc.org | Acceptor-Donor-Acceptor (A-D-A) molecules with nitrofluorene end-groups. rsc.orgrsc.org |

| Molecular Photonics | Push-Pull Dyes / NLO Materials | Strong intramolecular charge-transfer (ICT); absorption in Vis-NIR range. mdpi.comnih.gov | 9-substituted dicyanovinyl-nitrofluorenes. mdpi.com |

| Sensor Technology | Fluorescent Probes | Solvatochromism; environmental sensitivity of fluorescence spectra. psu.eduresearchgate.net | 2-amino-7-nitrofluorenes. researchgate.net |

| Electrocatalysis | Biosensors / Biofuel Cells | Precursor for redox mediators; enhanced π-π stacking. uchile.cl | Nitrofluorenes immobilized on carbon nanotubes. uchile.cl |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-Tertbutyl-2-nitrofluorene, and how can purity be verified?

- Methodological Answer : Synthesis typically involves nitration of tertbutyl-substituted fluorene precursors. Key steps include controlling reaction temperature (e.g., 0–5°C for nitration to avoid byproducts) and purification via column chromatography using silica gel (hexane/ethyl acetate gradients). Purity verification requires HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to confirm absence of unreacted starting materials or isomers. Cross-referencing with CAS RN databases ensures structural alignment with known derivatives .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- UV-Vis Spectroscopy : Identifies π→π* transitions of the nitrofluorene core (e.g., λmax ~350–400 nm).

- FT-IR : Confirms nitro group presence (asymmetric stretching at ~1520 cm⁻¹, symmetric at ~1350 cm⁻¹).

- NMR : ¹H NMR resolves tert-butyl protons as a singlet (~1.3 ppm) and aromatic protons (split due to nitro group deshielding).

- Mass Spectrometry (EI-MS) : Molecular ion peaks ([M]⁺) and fragmentation patterns validate molecular weight and substituent stability .

Advanced Research Questions

Q. How does steric hindrance from the tert-butyl group influence the reactivity of this compound in electrophilic substitutions?

- Methodological Answer : Steric effects can be quantified via kinetic studies (e.g., comparing reaction rates with/without tert-butyl groups) and DFT calculations (e.g., Gaussian09 with B3LYP/6-31G* basis set). For example, tert-butyl groups reduce accessibility to the 2-position, favoring meta-substitution in nitration reactions. Contrast with nitrofluorene derivatives lacking bulky substituents to isolate steric vs. electronic effects .

Q. What strategies resolve contradictions in reported photostability data for nitrofluorene derivatives?

- Methodological Answer :

- Standardized Irradiation Protocols : Use controlled light sources (e.g., 365 nm UV-LED) and actinometers to ensure reproducibility.

- Data Normalization : Account for solvent polarity (e.g., dichloromethane vs. acetonitrile) and oxygen content, which influence degradation pathways.

- Longitudinal Analysis : Track decomposition products via GC-MS over time to distinguish primary vs. secondary degradation mechanisms.

- Reference frameworks from longitudinal studies on structurally similar compounds (e.g., 9-nitrophenanthrene) can guide hypothesis testing .

Q. How to design experiments to study the electron-withdrawing effects of the nitro group in this compound?

- Methodological Answer :

- Cyclic Voltammetry : Measure reduction potentials to quantify electron-withdrawing strength. Compare with analogues (e.g., 7-Tertbutyl-2-fluorofluorene) to isolate nitro group contributions.

- Hammett Substituent Constants : Correlate reaction rates (e.g., SNAr substitutions) with σpara values for nitro groups.

- Computational Analysis : Calculate electrostatic potential maps (e.g., using Multiwfn) to visualize electron density redistribution .

Q. What are the challenges in quantifying this compound in environmental matrices, and how can they be mitigated?

- Methodological Answer :

- Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from complex matrices.

- Detection Limits : Optimize LC-MS/MS in MRM mode (e.g., m/z 295→238 transition) for sensitivity.